2-(3,4-Difluorophenyl)morpholine
Overview
Description
2-(3,4-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO It consists of a morpholine ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)morpholine typically involves the reaction of 3,4-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorophenylmorpholine oxides.
Reduction: Formation of difluorophenylmorpholine derivatives with reduced functional groups.
Substitution: Formation of substituted difluorophenylmorpholine compounds.
Scientific Research Applications
2-(3,4-Difluorophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)morpholine
- 2-(3,4-Dimethylphenyl)morpholine
- 2-(3,4-Dimethoxyphenyl)morpholine
Uniqueness
2-(3,4-Difluorophenyl)morpholine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRWAYIZWAKYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655911 | |
Record name | 2-(3,4-Difluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097797-38-0 | |
Record name | 2-(3,4-Difluorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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